(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is closely related to the molecules studied in the provided papers. While the exact compound is not directly investigated, the structural and spectroscopic characteristics of similar benzofuran derivatives have been explored. For instance, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) has been studied using various spectroscopic methods and quantum chemical computations to understand its structural properties . Another related molecule, isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been synthesized and its molecular interactions have been characterized, including C—H⋯π interactions and hydrogen bonds .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the functionalization of the benzofuran ring system. Although the exact synthesis of "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is not detailed in the provided papers, related compounds have been synthesized through methods such as oxidation. For example, the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often complex and requires thorough analysis. The study on 4DBAH utilized quantum chemical computations to simulate its structure and vibrational modes. Conformational analysis was performed to identify the most stable structure on the potential energy surface (PES), and the results were compared with experimental spectroscopic data .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be inferred from the interactions present in the molecules. The isopropyl benzofuran acetate derivative exhibits interactions such as C—H⋯π and C—H⋯O hydrogen bonds, which can influence its reactivity. Additionally, carbonyl–carbonyl interactions were observed, which could play a role in the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely tied to their molecular structure. The spectroscopic investigation of 4DBAH provided insights into its vibrational modes, and various analyses such as NBO, NLO, FMO, MEP, and thermodynamic properties were conducted to determine its nature . The molecular interactions observed in the isopropyl benzofuran acetate derivative, including the disordered methylsulfinyl group, contribute to its physical properties .
Scientific Research Applications
Spectroscopic and Computational Investigations
(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid and its derivatives have been extensively studied for their structural and spectroscopic characteristics. For instance, Khemalapure et al. (2020) investigated the (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) through various spectroscopic methods and quantum chemical computations, which include the analysis of vibrational modes and NMR data (Khemalapure et al., 2020). Similarly, Hiremath et al. (2018) conducted experimental and theoretical studies on 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA), focusing on its molecular structure and vibrational spectra (Hiremath et al., 2018).
Structural Characterization and Reactivity Studies
Further research has been done on molecular docking and the reactivity of similar compounds. Hiremath et al. (2019) explored the structural, spectroscopic characterization, and reactivity of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer and dimer forms, including its potential in pharmaceutical applications (Hiremath et al., 2019). Gowda et al. (2015) analyzed the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, revealing insights into its molecular interactions and supramolecular architecture (Gowda et al., 2015).
Photophysical and Solvatochromic Studies
Maridevarmath et al. (2019) synthesized novel benzofuran-3-acetic acid hydrazide derivatives, examining their photophysical properties and potential as luminescence materials through solvatochromic and computational methods (Maridevarmath et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXMMAWTRIWER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366592 |
Source
|
Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | |
CAS RN |
610277-17-3 |
Source
|
Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.